1-Boc-3-hydroxypiperidine
Overview
Description
1-Boc-3-hydroxypiperidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The presence of the 3-hydroxypiperidine moiety is particularly significant due to its prevalence in many natural products and its biological relevance . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines, and its presence in 1-Boc-3-hydroxypiperidine makes it a versatile building block for further chemical transformations .
Synthesis Analysis
The synthesis of 1-Boc-3-hydroxypiperidine and related compounds has been approached through various strategies. A notable method involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and subsequent protection with di-tert-butyl dicarbonate (Boc_2O) to yield the desired Boc-protected piperidine . Another approach includes the stereoconvergent synthesis from chiral lactams, which involves key steps such as α-hydroxylation and stereospecific Grignard addition . Biocatalytic methods have also been developed, utilizing enzymes such as carbonyl reductases for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-hydroxypiperidine derivatives has been studied using techniques such as NOESY NMR and X-ray diffraction. These studies reveal that the scaffold presents side chains in a well-defined orientation, which is crucial for the interaction with biological targets . The stereochemistry of the compound is also of great importance, as it can significantly influence the biological activity of the synthesized molecules .
Chemical Reactions Analysis
1-Boc-3-hydroxypiperidine can undergo various chemical reactions due to its functional groups. The Boc group can be removed under acidic conditions, freeing the amine for further reactions. The hydroxyl group also offers a site for chemical modifications, such as oxidation or conversion to ethers and esters. The piperidine ring can participate in ring-opening reactions or serve as a nucleophile in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-hydroxypiperidine are influenced by its functional groups and molecular structure. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxyl group contributes to the compound's hydrogen bonding capacity, which can affect its boiling point, melting point, and solubility in water . The piperidine ring imparts rigidity to the molecule, which can influence its reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biocatalytic Production
1-Boc-3-hydroxypiperidine, a significant chemical compound, has been extensively researched for its synthetic methodologies and biocatalytic production processes.
- Synthesis Approaches :
- The synthesis of (S)-1-Boc-3-hydroxypiperidine has been achieved from 3-hydroxypyridine, involving hydrogenation and chiral resolution, yielding about 40% overall (Wang Junming, 2013).
- Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine has been demonstrated using a carbonyl reductase from Kluyveromyces marxianus, highlighting its potential for industrial production (Chen et al., 2017).
- Another study developed a process for the preparation of (S)-N-Boc-3-hydroxypiperidine, utilizing recombinant ketoreductase, indicating commercial potential with high substrate concentration and product enantiopurity (Ju et al., 2014).
Application in Pharmaceutical Intermediates
1-Boc-3-hydroxypiperidine serves as a critical intermediate in the synthesis of various pharmaceutical compounds.
Use in Anticancer Drug Synthesis :
- It's an important chiral intermediate for synthesizing ibrutinib, an anticancer drug targeting B-cell malignancies. Biocatalytic processes have been developed for efficient synthesis, demonstrating scalability and enantioselectivity for industrial applications (Chen et al., 2017).
Biocatalytic Strategies for Production :
- Efficient synthesis using (R)-specific carbonyl reductase from Candida parapsilosis has been identified, showing significant commercial potential (Chen, Yan, & Xu, 2017).
- A study developed a coexpression strategy for ketoreductase and glucose dehydrogenase, enhancing the catalytic efficiency for synthesizing chiral compounds like (S)-N-Boc-3-hydroxypiperidine (Gao et al., 2022).
Role in Natural Product Synthesis
1-Boc-3-hydroxypiperidine is a key element in the synthesis of natural products and bioactive compounds.
- In Natural Product Synthesis :
- The 3-hydroxypiperidine skeleton, a core part of 1-Boc-3-hydroxypiperidine, is a privileged scaffold in many bioactive compounds and natural products (Wijdeven, Willemsen, & Rutjes, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337963 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-hydroxypiperidine | |
CAS RN |
85275-45-2 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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